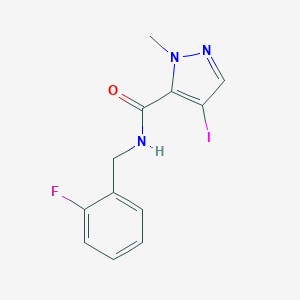![molecular formula C20H16N4OS B213737 (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolone derivative that has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one in lab experiments is its effectiveness in inhibiting the growth of cancer cells. It is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other fields, such as anti-inflammatory and anti-viral research. Additionally, there is a need for more studies to determine its toxicity and potential side effects.
Synthesemethoden
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one can be achieved using different methods. One such method involves the reaction of 2-aminobenzothiazole and cyclopropylamine with 1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyrazole-4-carbaldehyde in the presence of a palladium catalyst. The reaction produces the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one has shown potential applications in various scientific research fields. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one |
|---|---|
Molekularformel |
C20H16N4OS |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4OS/c25-19-15(12-21-14-10-11-14)18(13-6-2-1-3-7-13)23-24(19)20-22-16-8-4-5-9-17(16)26-20/h1-9,12,14,21H,10-11H2/b15-12+ |
InChI-Schlüssel |
IRWDPWCDVWUFND-NTCAYCPXSA-N |
Isomerische SMILES |
C1CC1N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
SMILES |
C1CC1NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC1NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)